Tert-butyl 2-(2-hydroxyethylthio)acetate
Description
Tert-butyl 2-(2-hydroxyethylthio)acetate is an organosulfur compound characterized by a tert-butyl ester group and a thioether linkage with a terminal hydroxyethyl moiety. Its molecular formula is C₉H₁₆O₃S, and it combines lipophilicity (imparted by the tert-butyl group) with reactive sites for hydrogen bonding (hydroxyethyl) and nucleophilic interactions (thioether). This structural duality makes it valuable in medicinal chemistry and drug design, particularly in targeting bone loss and respiratory conditions .
The compound’s 2-hydroxyethylthio motif is hypothesized to act as a pharmacophore, enabling interactions with biological targets such as tyrosine kinases or smooth muscle receptors . Its tert-butyl ester enhances metabolic stability compared to methyl or ethyl esters, prolonging bioavailability in vivo .
Properties
Molecular Formula |
C8H16O3S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
tert-butyl 2-(2-hydroxyethylsulfanyl)acetate |
InChI |
InChI=1S/C8H16O3S/c1-8(2,3)11-7(10)6-12-5-4-9/h9H,4-6H2,1-3H3 |
InChI Key |
SODQHRZFUFVIGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CSCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(4-Methylcyclohex-3-enyl)propan-2-yl 2-(2-hydroxyethylthio)acetate
- Molecular Formula : C₁₄H₂₂O₃S
- Key Features : Replaces the tert-butyl group with a bulky cyclohexenyl-propan-2-yl moiety.
- Bioactivity : Demonstrates higher tracheal smooth muscle relaxation (anti-asthmatic activity) than α-terpineol in guinea pig models. This suggests that steric bulk near the ester group enhances receptor binding .
- Applications: Potential as an anti-asthmatic agent, reducing airway resistance in preclinical models .
tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate
- Molecular Formula : C₁₀H₂₀O₅
- Key Features : Ethoxy chain replaces the thioether group.
- Properties: Increased hydrophilicity due to ether linkages, but lacks the nucleophilic sulfur atom. No reported bioactivity, indicating the thioether’s critical role in therapeutic interactions .
Sulfur-Containing Analogues
2-(Tetradecylthio)acetic Acid
tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Key Features: Sulfonyl group instead of thioether, with aromatic pyridine and cyanophenyl substituents.
- Structural Impact : The sulfonyl group participates in C–H⋯O/N hydrogen bonds , forming a 3D crystal network. This contrasts with the thioether’s flexibility, suggesting divergent applications in solid-state chemistry versus solution-phase bioactivity .
Bioactivity Comparison
Anti-Asthmatic Activity
Bone Loss Inhibition
- 4',5,7-Tri[3-(2-hydroxyethylthio)propoxy]isoflavone : Shares the 2-hydroxyethylthio motif and shows efficacy in mitigating estrogen-deficiency-induced bone loss, supporting the pharmacophore hypothesis .
Key Research Findings
Thioether vs. Sulfonyl Groups : Thioethers (e.g., in the target compound) offer greater nucleophilicity and metabolic stability than sulfonamides, which prioritize crystallinity and hydrogen bonding .
Terpene Hybrids : Conjugation of thioether-acetate motifs with terpenes (e.g., α-terpineol derivatives) enhances anti-asthmatic efficacy, likely via synergistic receptor modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
